1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol
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Overview
Description
1-([1,1’-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol is a complex organic compound featuring a biphenyl group, a piperazine ring, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol typically involves multiple steps:
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Formation of the Biphenyl Ether: : The initial step involves the formation of the biphenyl ether. This can be achieved through the reaction of 4-bromobiphenyl with sodium phenoxide in a suitable solvent like dimethylformamide (DMF) under reflux conditions.
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Introduction of the Piperazine Ring: : The next step involves the introduction of the piperazine ring. This can be done by reacting the biphenyl ether with 1-(2-ethylphenyl)piperazine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile.
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Formation of the Propanol Moiety: : The final step is the formation of the propanol moiety. This can be achieved by reacting the intermediate product with epichlorohydrin under basic conditions, followed by hydrolysis to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The propanol moiety can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The biphenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like sodium azide (NaN3) for nucleophilic substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated biphenyls, azido derivatives.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.
Materials Science: The biphenyl group makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used in studies involving receptor binding and enzyme inhibition due to its complex structure.
Industrial Applications: Potential use in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with G-protein coupled receptors (GPCRs) or ion channels due to its piperazine ring.
Pathways Involved: The compound could modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-([1,1’-Biphenyl]-4-yloxy)-3-[4-(2-methylphenyl)-1-piperazinyl]-2-propanol: Similar structure but with a methyl group instead of an ethyl group.
1-([1,1’-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol: Contains a chlorine atom instead of an ethyl group.
Uniqueness
1-([1,1’-Biphenyl]-4-yloxy)-3-[4-(2-ethylphenyl)-1-piperazinyl]-2-propanol is unique due to the presence of the ethyl group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(2-ethylphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c1-2-22-8-6-7-11-27(22)29-18-16-28(17-19-29)20-25(30)21-31-26-14-12-24(13-15-26)23-9-4-3-5-10-23/h3-15,25,30H,2,16-21H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOLXPNSZSDEPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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